N6-Benzoyl-2'-deoxyadenosine hydrate
Overview
Description
N6-Benzoyl-2’-deoxyadenosine hydrate is a modified nucleoside with the empirical formula C17H17N5O4 · xH2O and a molecular weight of 355.35 (anhydrous basis) This compound is a derivative of 2’-deoxyadenosine, where the hydrogen atom at the N6 position of the adenine ring is replaced by a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’-deoxyadenosine hydrate typically involves the benzoylation of 2’-deoxyadenosine. The reaction is carried out by treating 2’-deoxyadenosine with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include:
Solvent: Anhydrous pyridine or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to overnight.
The product is then purified by recrystallization or chromatography to obtain N6-Benzoyl-2’-deoxyadenosine hydrate in high purity .
Industrial Production Methods
Industrial production of N6-Benzoyl-2’-deoxyadenosine hydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Automated Systems: Automated systems for precise control of reaction conditions.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-2’-deoxyadenosine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the benzoyl group, reverting it to 2’-deoxyadenosine.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of N6-Benzoyl-2’-deoxyadenosine.
Reduction: 2’-Deoxyadenosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N6-Benzoyl-2’-deoxyadenosine hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of nucleic acid-based probes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.
Mechanism of Action
The mechanism of action of N6-Benzoyl-2’-deoxyadenosine hydrate involves its incorporation into nucleic acids. The benzoyl group at the N6 position can influence the compound’s interaction with enzymes and other proteins involved in nucleic acid metabolism. This modification can affect the stability, recognition, and processing of nucleic acids, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The parent compound without the benzoyl modification.
N6-Benzoyl-adenosine: Similar structure but with a ribose sugar instead of deoxyribose.
N6-Benzoyl-2’-deoxyguanosine: Another benzoylated nucleoside with a guanine base.
Uniqueness
N6-Benzoyl-2’-deoxyadenosine hydrate is unique due to its specific modification at the N6 position, which imparts distinct chemical and biological properties. This modification allows for targeted studies of nucleic acid interactions and the development of specialized nucleic acid-based tools and therapeutics .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2/t11-,12+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYMWRRSSDKIJ-LUHWTZLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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